N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((2-methylphenyl)amino)formamide
Description
N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((2-methylphenyl)amino)formamide is a heterocyclic compound featuring an indenopyrazole core substituted with a tert-butyl group, a methyl group, and a formamide-linked 2-methylphenylamino moiety.
Properties
IUPAC Name |
1-(3-tert-butyl-1-methyl-4-oxoindeno[1,2-c]pyrazol-6-yl)-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-13-8-6-7-9-17(13)25-22(29)24-14-10-11-15-16(12-14)20(28)18-19(15)27(5)26-21(18)23(2,3)4/h6-12H,1-5H3,(H2,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQCIMAYXUALOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)C4=C(C3=O)C(=NN4C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((2-methylphenyl)amino)formamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Indeno-Pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indeno-pyrazole core.
Introduction of the Tert-butyl and Methyl Groups: Alkylation reactions are employed to introduce the tert-butyl and methyl groups at specific positions on the indeno-pyrazole core.
Attachment of the Formamide Group: The final step involves the reaction of the intermediate with formamide derivatives under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and tert-butyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the indeno-pyrazole core, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((2-methylphenyl)amino)formamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the development of new materials, including polymers and coatings. Its functional groups can be tailored to impart specific properties to these materials.
Mechanism of Action
The mechanism by which N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((2-methylphenyl)amino)formamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The indeno-pyrazole core can bind to active sites, modulating the activity of these targets. Pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Comparison with N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)(propylamino)formamide
A closely related analog, N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)(propylamino)formamide (CAS: 1119392-22-1), differs only in the substitution of the 2-methylphenylamino group with a propylamino group . Key comparative data include:
*Estimation based on structural differences: The 2-methylphenyl group adds ~48 g/mol compared to the propyl group.
Key Differences :
- Steric Effects : The bulky tert-butyl group in both compounds enhances steric hindrance, which may influence reactivity or binding in biological systems.
- Hydrogen Bonding : The formamide group in both compounds can participate in hydrogen bonding, but the 2-methylphenyl substituent may introduce additional π-π stacking interactions absent in the propyl analog .
Comparison with Benzo[b][1,4]oxazin-3(4H)-one Derivatives
Compounds such as 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c) differ in core structure but share functional similarities:
Key Differences :
- Electronic Properties: The indenopyrazole core may exhibit distinct electronic properties compared to the benzoxazine system, influencing redox behavior or spectroscopic signatures.
- Biological Activity : Pyrimidinyl and oxadiazole groups in benzoxazine derivatives are often associated with pharmacological activity (e.g., kinase inhibition), whereas the formamide group in the target compound may target different biological pathways.
Hydrogen Bonding and Crystal Packing Considerations
Hydrogen bonding patterns, critical for crystal engineering and molecular recognition, can be analyzed using graph set theory . While crystal data for the target compound is unavailable, its formamide group is expected to form N–H···O and N–H···N hydrogen bonds, similar to urea derivatives. In contrast, benzooxazine derivatives may prioritize O–H···N or O–H···O interactions due to their oxazinone and oxadiazole moieties .
Biological Activity
N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((2-methylphenyl)amino)formamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on various studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H24N4O2, with a molecular weight of 396.46 g/mol. Its structure includes a tert-butyl group, an indeno[2,3-D]pyrazole moiety, and a formamide functional group. The presence of these functional groups suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate the formation of the indeno-pyrazole framework with subsequent functionalization to introduce the amino and formamide groups. The synthetic routes often utilize condensation reactions followed by cyclization steps.
Biological Activity
Several studies have highlighted the biological activities associated with compounds similar to this compound:
Antimicrobial Activity
Research indicates that derivatives of pyrazole exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Compounds similar to this formamide have shown effectiveness against Candida albicans and Cryptococcus neoformans, indicating potential applications in treating fungal infections .
- Antibacterial Properties : Pyrazole derivatives have been evaluated for their antibacterial effects against various strains, demonstrating inhibition of bacterial growth .
Antitumor Activity
Azomethine derivatives, particularly those containing pyrazole rings, have been recognized for their antitumor properties. Studies have shown that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The anti-inflammatory potential of these compounds has been explored, with findings suggesting that they can modulate inflammatory pathways, making them candidates for further development in treating inflammatory diseases .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
